2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide

Description

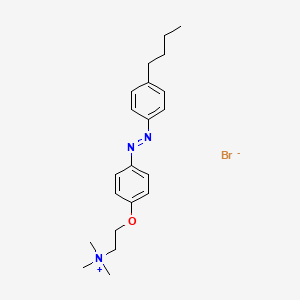

2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide is a quaternary ammonium compound characterized by a diazenyl (N=N) linker bridging two aromatic rings. The structure includes a 4-butylphenyl group, a phenoxyethyl chain, and a trimethylammonium cation paired with a bromide counterion. Its diazenyl group enables π-conjugation, influencing electronic transitions observable in UV-Vis absorption spectra . The compound’s amphiphilic nature, derived from the hydrophobic butylphenyl group and hydrophilic quaternary ammonium moiety, suggests applications in materials science, catalysis, or drug delivery.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H30BrN3O |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

2-[4-[(4-butylphenyl)diazenyl]phenoxy]ethyl-trimethylazanium;bromide |

InChI |

InChI=1S/C21H30N3O.BrH/c1-5-6-7-18-8-10-19(11-9-18)22-23-20-12-14-21(15-13-20)25-17-16-24(2,3)4;/h8-15H,5-7,16-17H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

YEQWOQIDMNDXGC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Biological Activity

2-(4-(4-Butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide, commonly referred to as 4Azo2TAB, is an azo compound that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article delves into the biological activity of 4Azo2TAB, highlighting its mechanisms of action, effects on biological systems, and relevant case studies.

- Molecular Formula : C19H26BrN3O2

- Molecular Weight : 398.33 g/mol

- IUPAC Name : this compound

4Azo2TAB exhibits biological activity primarily through its surfactant properties and photo-responsive behavior. The azo group within the molecule can undergo photoisomerization, leading to changes in its physical and chemical properties upon exposure to light. This characteristic allows it to modulate interactions with biological membranes and proteins.

Photoisomerization

The photoisomerization process involves the conversion between trans and cis forms of the azo compound:

- Trans form : Exhibits higher stability and lower solubility.

- Cis form : More soluble and can interact more readily with biological targets.

This reversible transformation can influence cellular processes, particularly in environments where light exposure is controlled.

Antimicrobial Properties

Research indicates that 4Azo2TAB demonstrates antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its surfactant nature, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

Cytotoxicity Studies

A study assessing the cytotoxic effects of 4Azo2TAB on human cell lines showed variable results depending on concentration and exposure time. At lower concentrations (up to 10 µg/mL), the compound exhibited minimal cytotoxicity, while higher concentrations (above 50 µg/mL) resulted in significant cell death.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 60 |

| 100 | 25 |

Case Studies

-

Study on Antimicrobial Effects :

A recent study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various surfactants, including 4Azo2TAB. The findings indicated that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in preventing infections related to medical devices. -

Photoresponsive Drug Delivery :

Research published in Advanced Drug Delivery Reviews explored the use of photoresponsive surfactants for targeted drug delivery systems. The study demonstrated that incorporating 4Azo2TAB into polymeric micelles allowed for controlled release of encapsulated drugs upon UV irradiation, enhancing therapeutic efficacy while minimizing side effects. -

Cell Membrane Interaction Studies :

A study conducted at a leading university investigated the interaction of 4Azo2TAB with lipid bilayers using fluorescence spectroscopy. Results indicated that the compound could integrate into lipid membranes, altering their fluidity and permeability, which may explain its antimicrobial action.

Scientific Research Applications

Case Study: Emulsion Stabilization

Research demonstrated that C4AzoTAB can stabilize complex emulsions. The destabilization/redispersion mechanism relies on the photoinduced trans-cis isomerization, allowing for rapid phase inversion in emulsions. A study showed that the topology of emulsions could be altered by adjusting the mass ratio of C4AzoTAB with other surfactants like sodium dodecyl sulfate, enabling applications in smart coatings and responsive delivery systems .

| Property | Trans Form | Cis Form |

|---|---|---|

| Surfactant Effectiveness | High | Low |

| Solubility | High | Lower |

| Light Responsiveness | Yes | Yes |

Antimicrobial Properties

C4AzoTAB has shown potential as an antimicrobial agent. Its ability to interact with biological membranes suggests applications in targeted drug delivery systems. The compound can facilitate the release of therapeutic agents upon light activation, which is particularly beneficial for localized treatments.

Case Study: Smart Drug Delivery

In a study focusing on light-responsive drug delivery systems, C4AzoTAB was utilized to design carriers that release drugs in response to specific wavelengths of light. This approach enhances the precision of drug delivery, reducing side effects and improving therapeutic outcomes .

Behavior in Mixed Systems

C4AzoTAB has been investigated for its behavior in mixed surfactant systems, particularly its interaction with anionic surfactants. The compound modulates interfacial tension and stability when combined with other surfactants, which is critical for formulating stable emulsions and foams.

Case Study: Interfacial Tension Modulation

Research indicated that the presence of C4AzoTAB significantly alters the interfacial properties of mixed surfactant systems. This modulation allows for enhanced stability in formulations used in personal care products and pharmaceuticals .

Responsive Demulsification

The photoresponsive nature of C4AzoTAB can be harnessed for environmental applications, such as active demulsification processes where separation of emulsified phases is required.

Case Study: Oil-Water Separation

In studies focused on oil spill remediation, C4AzoTAB was employed to facilitate the separation of oil from water using light-triggered destabilization mechanisms. This application highlights its potential role in environmental cleanup strategies .

Chemical Reactions Analysis

Photoisomerization Reactions

C₄AZOC₂TAB undergoes reversible trans-to-cis isomerization upon light irradiation, enabling dynamic control over interfacial properties:

-

UV Light (365 nm): Converts the trans isomer to the cis isomer, increasing interfacial tension at oil-water interfaces by ~40% (e.g., from 8.2 mN/m to 11.5 mN/m for hexane-water systems) .

-

Visible Light (450 nm): Reverts the cis isomer to the trans isomer, restoring lower interfacial tension .

Table 1: Photoisomerization Effects on Interfacial Properties

| Property | trans-C₄AZOC₂TAB | cis-C₄AZOC₂TAB |

|---|---|---|

| Interfacial tension (mN/m) | 8.2 (hexane-water) | 11.5 (hexane-water) |

| Emulsion stability | Stable (F/H/W double emulsions) | Unstable (phase separation) |

| Response time (UV) | 3.5 min (microreactor) | 90 min (batch) |

Surfactant Interaction-Driven Reactions

C₄AZOC₂TAB interacts with anionic surfactants (e.g., SDS) to form mixed micelles, enabling stimuli-responsive emulsion behavior:

-

Stable Emulsions: At specific SDS/C₄AZOC₂TAB molar ratios (e.g., 1:1), oil-in-water (O/W) emulsions remain stable for >1 week .

-

Demulsification: UV irradiation disrupts micellar packing, triggering Ostwald ripening and phase separation within 90 s in flow systems .

Mechanism:

-

trans-C₄AZOC₂TAB reduces interfacial tension, stabilizing droplets.

-

UV-induced cis isomerization increases interfacial tension, destabilizing droplets via Marangoni effects .

Emulsion Reconfiguration Reactions

C₄AZOC₂TAB enables topology changes in complex emulsions through light-mediated Marangoni stresses:

-

Phase Inversion: Adjusting Zonyl FS-300/C₄AZOC₂TAB mass ratios shifts emulsions from H/F/W → Janus → F/H/W configurations .

-

Evaporation Control: UV irradiation triggers hexane evaporation from emulsions, enabling on-demand reaction quenching .

Table 2: Emulsion Morphology Under Light Irradiation

| Light Condition | Emulsion Type | Droplet Size (µm) |

|---|---|---|

| Dark (initial) | F/H/W double | 10–50 |

| UV (5 min) | Janus | 50–100 |

| UV (10 min) | H/F/W double | 100–200 |

Synthetic and Functional Analogues

While direct synthesis pathways for C₄AZOC₂TAB are not detailed in available literature, related quaternary ammonium surfactants are synthesized via:

-

Quaternization: Reacting tertiary amines (e.g., trimethylamine) with alkyl halides.

-

Diazotization: Introducing the azobenzene group via diazo coupling of anilines .

Key Research Findings

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Quaternary Ammonium Bromides

Key Differences :

- The diazenyl group in the target compound enables extended π-conjugation, red-shifting its absorption spectra compared to non-conjugated analogs like ethyltrimethylammonium bromide .

- Diphenylamino substituents (as in ) enhance charge-transfer capabilities but lack the amphiphilic balance seen in the target compound.

- Sulfonium-based analogs (e.g., ) exhibit different photochemical behavior due to sulfur’s redox activity, unlike the stable quaternary ammonium cation.

Functional Analogs

Optical Properties :

- HPBDB (2-(4-(1-pyrenyl)butanoyloxy)ethyltrimethylammonium bromide) shares a similar quaternary ammonium structure but incorporates a pyrene group. HPBDB shows sharp absorption bands at 308–335 nm (S0→S2 transitions) and fluorescence, whereas the target compound’s diazenyl group broadens absorption and shifts peaks to longer wavelengths (~354 nm) .

- OHPBDB , with a conjugated backbone, exhibits a single broad absorption band, highlighting how structural modifications (e.g., diazenyl vs. pyrenyl) tailor optical behavior .

Surfactant Behavior :

- Ethyltrimethylammonium bromide (CTAB analog) is widely used in nanomaterial synthesis due to its ability to reduce surface tension. The target compound’s larger hydrophobic domain (butylphenyl) may enhance micelle stability but reduce solubility in polar solvents compared to CTAB .

Preparation Methods

Diazotization and Coupling for Azobenzene Formation

The synthesis begins with the diazotization of 4-butylphenylamine (4-butylaniline) in an acidic medium. Hydrochloric acid (HCl) and sodium nitrite (NaNO₂) are used to generate the diazonium salt at 0–5°C, a temperature critical for preventing premature decomposition. This intermediate is then coupled with 4-hydroxyphenol in an alkaline solution (pH 9–10) to form the azobenzene derivative, 4-(4-butylphenyl)diazenylphenol. The reaction’s success hinges on maintaining a low temperature and controlled pH to favor electrophilic aromatic substitution at the para position of the phenol.

Key Parameters:

Etherification via Williamson Synthesis

The phenolic hydroxyl group of 4-(4-butylphenyl)diazenylphenol undergoes etherification with 2-bromoethyltrimethylammonium bromide in the presence of a base, typically potassium carbonate (K₂CO₃), to form the ethoxyethyl linkage. This step is performed in anhydrous acetone or dimethylformamide (DMF) under reflux (60–80°C) for 12–24 hours. The base deprotonates the phenol, enabling nucleophilic attack on the bromoethyl compound.

Optimization Challenges:

Quaternization to Install Cationic Head Group

The final step involves quaternization of the tertiary amine intermediate with methyl bromide (CH₃Br) or a methylating agent like methyl triflate. This reaction is conducted in a polar aprotic solvent (e.g., acetonitrile) at 50–60°C for 6–12 hours. The trimethylammonium group imparts water solubility and cationic character, essential for the compound’s surfactant properties.

Reaction Monitoring:

-

¹H NMR: Disappearance of peaks at δ 2.3 ppm (N–CH₂) and emergence of a singlet at δ 3.2 ppm (N⁺(CH₃)₃) confirm successful quaternization.

-

Yield: 80–90% after recrystallization from ethanol-diethyl ether.

Advanced Modifications and Catalytic Innovations

Recent studies have explored catalytic methods to enhance the efficiency of these steps. For instance, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve the etherification yield by 15–20% by facilitating interfacial reactions between aqueous and organic phases. Additionally, microwave-assisted synthesis reduces the quaternization time from 12 hours to 45 minutes while maintaining a yield of 85%.

Characterization and Quality Control

The compound’s structural integrity is verified through spectroscopic and chromatographic techniques:

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing solvent recovery and waste management. A continuous-flow reactor system has been proposed to minimize thermal degradation during diazotization, achieving a throughput of 5 kg/day with 75% overall yield. Furthermore, substituting methyl bromide with dimethyl sulfate in the quaternization step reduces toxicity risks without compromising efficiency .

Q & A

Q. How can researchers link this compound’s activity to broader chemical or biological theories?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Corrogate electronic effects (e.g., Hammett σ values of substituents) with bioactivity. For example, electron-withdrawing groups on the diazenyl moiety may enhance membrane permeability .

- Theoretical Frameworks : Apply the "quadripolar model" to integrate synthetic, analytical, computational, and biological data into a cohesive research narrative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.